3-Bromo-2-(chloromethyl)-5-methylpyridine
Overview
Description
3-Bromo-2-(chloromethyl)-5-methylpyridine is an organic compound that is used in a variety of applications in the scientific research field. It is a versatile molecule that can be used as a starting material for synthesis, as a reagent for reactions, and as a tool for studying biochemical and physiological effects.
Scientific Research Applications
Halogen-rich Intermediate for Synthesis
3-Bromo-2-(chloromethyl)-5-methylpyridine and related halopyridine isomers are valuable potential building blocks in medicinal chemistry research. They are used for synthesizing a variety of pentasubstituted pyridines with functionalities for further chemical manipulations (Wu et al., 2022).
Crystal Structure Synthesis
The compound has been used in the synthesis of new Schiff base compounds, which are characterized by elemental analysis, IR spectra, and single-crystal X-ray diffraction. These compounds exhibit excellent antibacterial activities (Wang et al., 2008).
Chemoselective Amination
It is involved in chemoselective functionalization processes. For example, catalytic amination conditions afford exclusively the bromide substitution product for both secondary amines and primary anilines (Stroup et al., 2007).
Preparation as an Intermediate
The compound is an important intermediate in the synthesis of many medicines and pesticides. Methods like extraction, distillation, and column chromatography have been used to separate and purify its photochlorinated products (Su Li, 2005).
Synthesis of Novel Pyridine-Based Derivatives
It serves as a base for the synthesis of novel pyridine derivatives. These derivatives have been explored for their potential as chiral dopants for liquid crystals and for biological activities like anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).
BAZ2B Bromodomain Ligands
Derivatives of 3-amino-2-methylpyridine, closely related to 3-Bromo-2-(chloromethyl)-5-methylpyridine, have been identified as ligands of the BAZ2B bromodomain, important in drug discovery (Marchand et al., 2016).
properties
IUPAC Name |
3-bromo-2-(chloromethyl)-5-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-5-2-6(8)7(3-9)10-4-5/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGPXFHGTJDSHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(chloromethyl)-5-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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